Cas no 71160-24-2 (Leukotriene B4)
Leukotriene B4 Chemical and Physical Properties
Names and Identifiers
-
- 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
- Leukotriene B4
- Leukotriene B4 Lipid Maps MS Standard
- Leukotriene B4,(5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-6,8,10,14-eicosatetraenoicacid
- 6Z,8E,10E,14Z,5S,12R-diHETE
- LTB4
- [5S,12R]-Dihydroxy-[6Z,8E,10E,14Z]-eicosatetraenoic acid
- UNII-1HGW4DR56D
- LEUKOTRIENE B4 [MI]
- 71160-24-2
- BSPBio_001364
- 5,12-Dihete
- HMS3402E06
- starbld0009609
- (5S,12R,6Z,8E,10E,14Z)-5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid
- 1HGW4DR56D
- SR-01000946887-1
- MFCD00135630
- LTB 4 free acid
- HMS1791E06
- NS00069903
- CS-0028956
- BDBM50013889
- 5S,12R-diHETE
- LMFA03020001
- AKOS024457041
- DIHETE 12(s), 5(s)
- SR-01000946887
- NCGC00161273-04
- Leukotriene B4, ~100 mug/mL in ethanol, >=97%
- PDSP1_000684
- HMS1361E06
- PDSP1_000573
- DB12961
- (S-(R*,S*-(E,Z,E,Z)))-5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- CHEBI:15647
- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (S-(R*,S*-(E,E,Z,Z)))-
- 5,12-dihydroxy-6,10-trans -8,14-cis -eicosatetraenoic acid
- (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyeicosa-6,8,10,14-tetraenoic acid
- (6z,8e,10e,14z)-(5s,12r)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- PDSP2_000674
- 5,12-Hete
- HY-107608
- Leukotriene B4 (LTB4)
- BML1-E04
- C02165
- 5,12-dihydroxy-6,10-trans -8,14-cis -eicosatetraenoate
- 5(S),12(R)-dihydroxy-6(Z),8(E),10(E),14(Z)-eicosatetraenoic acid
- 101759-15-3
- DTXSID4037162
- HMS1989E06
- WCA16024
- (5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- NCGC00161273-01
- PDSP2_000571
- 5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid
- 5(S),12(R)-dihydroxy-6(Z),8(E),10(E),14(Z)-icosatetraenoic acid
- NCGC00161273-02
- CHEMBL65061
- (6z,8e,10e,14z)-(5s,12r)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate
- IDI1_033834
- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (5S,6Z,8E,10E,12R,14Z)-
- NCGC00161273-03
- LTB4 (Leukotriene B4) is a lipid mediator and leukotriene.
- (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- (6Z,8E,10E,14Z)-(5S,12R)-5,12-Dihydroxyeicosa-6,8,10,14-tetraenoate
- SCHEMBL2510602
- LTB4 (Leukotriene B4)
- GTPL2487
- 6,8,10,14Eicosatetraenoic acid, 5,12dihydroxy, (S(R*,S*(E,E,Z,Z)))
- (5S,6Z,8E,10E,12R,14Z)5,12Dihydroxy6,8,10,14eicosatetraenoic acid
- Leukotriene B-4
- 5,12 HETE
- 6,8,10,14-Eicosatetraenoic acid, 5,12-dihydroxy-, (S-(R*,S*-(E,Z,E,Z)))-
- (5S,8E,10E,12R)-5,12-Dihydroxyicosa-6,8,10,14-tetraenoate
- 5,12DiHETE
- LEUKOTRIENE_B4
- Leukotriene B
- ((5S), 6Z, 8E, 10E, 12(R), 14Z)5,12Dihydroxyeicosatetraenoic acid
- B-4, Leukotriene
- BRD-K53124401-001-03-8
- DTXCID2017162
- Leukotriene B 4
- DA-74971
-
- MDL: MFCD00135630
- Inchi: 1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
- InChI Key: VNYSSYRCGWBHLG-AMOLWHMGSA-N
- SMILES: O[C@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCCCC)O)CCCC(=O)O
Computed Properties
- Exact Mass: 336.23000
- Monoisotopic Mass: 336.23005950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 14
- Complexity: 421
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 77.8
Experimental Properties
- Color/Form: Clear liquid.
- Flash Point: Fahrenheit: 57.2 ° f
Celsius: 14 ° c - PSA: 77.76000
- LogP: 4.15830
- Color/Form: ~100 μg/mL in ethanol
- Solubility: Not determined
Leukotriene B4 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H319
- Warning Statement: P210-P280-P305+P351+P338-P337+P313-P403+P235
- Hazardous Material transportation number:UN 1170 3/PG 2
- WGK Germany:1
- Hazard Category Code: 11
- Safety Instruction: S; S7; S16
-
Hazardous Material Identification:
- Storage Condition:−20°C
- Risk Phrases:R11
Leukotriene B4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L275630-50μg |
Leukotriene B4 |
71160-24-2 | ≥99% | 50μg |
¥1,980.00 | 2021-05-28 | |
| MedChemExpress | HY-107608-25μg(297.2μM*250μLinEthanol) |
Leukotriene B4 |
71160-24-2 | ≥98.0% | 25μg |
¥5850 | 2023-04-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03899-10ug |
Leukotriene B4 |
71160-24-2 | 10ug |
¥4298.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03899-25ug |
Leukotriene B4 |
71160-24-2 | 25ug |
¥6768.0 | 2021-09-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03899-50ug |
Leukotriene B4 |
71160-24-2 | 50ug |
¥11698.0 | 2021-09-03 | ||
| BAI LING WEI Technology Co., Ltd. | 177350-25UG |
Leukotriene B4, 97%, 100 μg/mL in ethanol |
71160-24-2 | 97% | 25UG |
¥ 2389 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 177350-50UG |
Leukotriene B4, 97%, 100 μg/mL in ethanol |
71160-24-2 | 97% | 50UG |
¥ 4538 | 2022-04-26 | |
| TRC | L473510-50μg |
LTB4 (Leukotriene B4) |
71160-24-2 | 50μg |
$ 225.00 | 2022-06-04 | ||
| TRC | L473510-100μg |
LTB4 (Leukotriene B4) |
71160-24-2 | 100μg |
$ 360.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L275630-10μg |
Leukotriene B4 |
71160-24-2 | ≥95%,~10 µg/ml in ethanol,Analytical standard | 10μg |
¥3666.90 | 2023-09-02 |
Leukotriene B4 Suppliers
Leukotriene B4 Related Literature
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Karoline Gangestad Primdahl,J?rn Eivind Tungen,Marius Aursnes,Trond Vidar Hansen,Anders Vik Org. Biomol. Chem. 2015 13 5412
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Zhenxiao Zheng,Zhiyuan Dai,Yalun Cao,Qing Shen,Yiqi Zhang Food Funct. 2019 10 4199
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Kumiko Ando,Eriko Tsuji,Yuko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Takeshi Nabe,Shigekatsu Kohno,Takehiko Yokomizo,Takao Shimizu,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 3427
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Kumiko Ando,Eriko Tsuji,Yuko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Takeshi Nabe,Shigekatsu Kohno,Takehiko Yokomizo,Takao Shimizu,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 3427
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Kumiko Ando,Eriko Tsuji,Yuko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Takeshi Nabe,Shigekatsu Kohno,Takehiko Yokomizo,Takao Shimizu,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 3427
Additional information on Leukotriene B4
Leukotriene B4: A Comprehensive Overview
Leukotriene B4 (LTB4), also known by its CAS number 71160-24-2, is a bioactive lipid mediator that plays a critical role in inflammatory and immune responses. Derived from arachidonic acid through the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils and other immune cells. Its structure consists of a conjugated diene system and a hydroxyl group, which contributes to its unique biological activities. Recent studies have highlighted its involvement in various pathological conditions, including inflammatory diseases, cancer, and cardiovascular disorders.
The synthesis of LTB4 involves the oxidation of arachidonic acid by 5-lipoxygenase, followed by the addition of two hydroxyl groups. This process is tightly regulated by cellular signaling pathways and enzymatic activity. LTB4 exerts its effects through specific G protein-coupled receptors, namely BLT1 and BLT2, which are expressed on immune cells. These receptors mediate downstream signaling cascades that lead to cell migration, adhesion, and activation. Recent research has identified novel receptor subtypes and alternative signaling pathways that may expand our understanding of LTB4's role in health and disease.
In terms of biological functions, Leukotriene B4 is a key player in the innate immune response. It promotes the recruitment of neutrophils to sites of inflammation, facilitating bacterial clearance and tissue repair. However, excessive or prolonged LTB4 activity has been implicated in chronic inflammatory diseases such as rheumatoid arthritis, asthma, and psoriasis. Emerging evidence suggests that targeting LTB4 or its receptors could offer therapeutic benefits for these conditions.
Recent advancements in lipidomics and metabolomics have enabled researchers to study LTB4 metabolism with unprecedented precision. These techniques have revealed new insights into the regulation of LTB4 production and degradation, as well as its interaction with other bioactive lipids. For instance, studies have shown that LTB4 can modulate the activity of other inflammatory mediators, creating complex networks that influence disease progression.
In addition to its role in inflammation, LTB4 has been implicated in cancer biology. It promotes tumor growth by enhancing angiogenesis, cell proliferation, and metastasis. Preclinical studies have demonstrated that inhibitors of LTB4 synthesis or signaling can suppress tumor progression in animal models. These findings underscore the potential of targeting LTB4 for cancer therapy.
The application of Leukotriene B4 extends beyond basic research into diagnostic and therapeutic realms. For example, elevated levels of LTB4 in blood or tissue samples are associated with certain diseases, making it a potential biomarker for diagnosis or prognosis. Furthermore, synthetic analogs or receptor antagonists are being explored as novel drug candidates for treating inflammatory disorders.
In conclusion, Leukotriene B4, with its CAS number 71160-24-2, remains a focal point in lipid mediator research due to its diverse biological functions and therapeutic potential. Ongoing studies continue to unravel new aspects of its role in health and disease, paving the way for innovative approaches to combat inflammatory and neoplastic conditions.
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